

A Technical Guide to 2-Chlorobenzenesulfonamide for Research and Drug Development

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Compound of Interest

Compound Name: **2-Chlorobenzenesulfonamide**

Cat. No.: **B1218434**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **2-Chlorobenzenesulfonamide**, a key building block in medicinal chemistry. This document details its commercial availability, applications in the synthesis of therapeutic agents, and relevant experimental protocols.

Introduction to 2-Chlorobenzenesulfonamide

2-Chlorobenzenesulfonamide is a versatile chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.^[1] Its chemical structure, featuring a chlorinated benzene ring and a sulfonamide group, makes it a valuable precursor for the synthesis of a variety of biologically active molecules.^[1] In drug discovery and development, it serves as a critical starting material for the synthesis of sulfonamide antibiotics and other therapeutic agents.^[1]

Commercial Suppliers and Specifications

A variety of chemical suppliers offer **2-Chlorobenzenesulfonamide** for research and development purposes. The following table summarizes the product specifications from several key suppliers to aid in the selection of research-grade material.

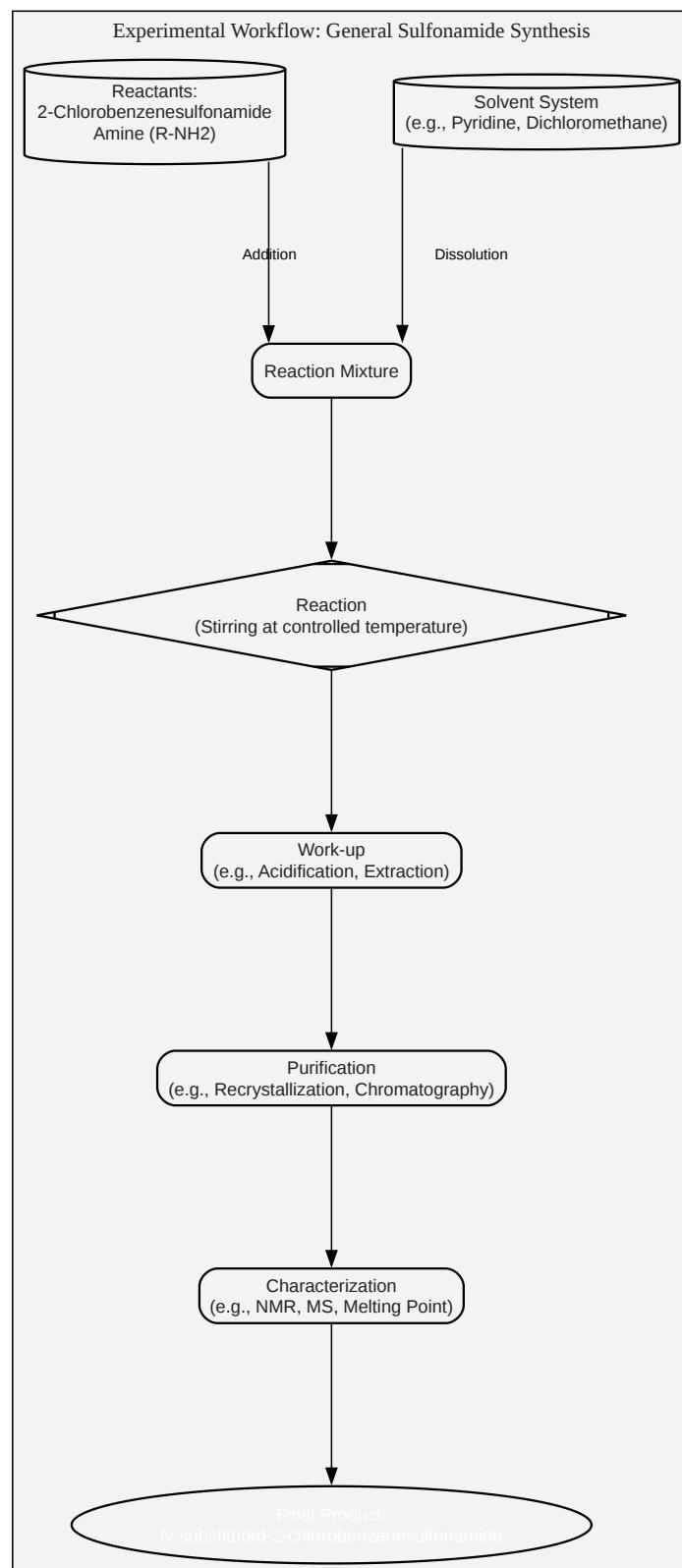
Supplier	Product Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Chem-Impex	23155	≥ 98% (HPLC)	6961-82-6	C ₆ H ₆ CINO ₂ S	191.64	189-193
Thermo Scientific	L09082	98%	6961-82-6	C ₆ H ₆ CINO ₂ S	191.64	187-193
CP Lab Safety (TCI)	C1990	min 98% (GC)	6961-82-6	C ₆ H ₆ CINO ₂ S	191.63	Not Specified
Sigma-Aldrich	538450	98%	6961-82-6	CIC ₆ H ₄ SO ₂ NH ₂	191.64	189-193

Applications in Drug Development

2-Chlorobenzenesulfonamide is a valuable precursor in the synthesis of several classes of therapeutic agents, primarily due to the reactivity of the sulfonamide and the chloro-substituted phenyl ring.

Synthesis of Sulfonamide Antibiotics

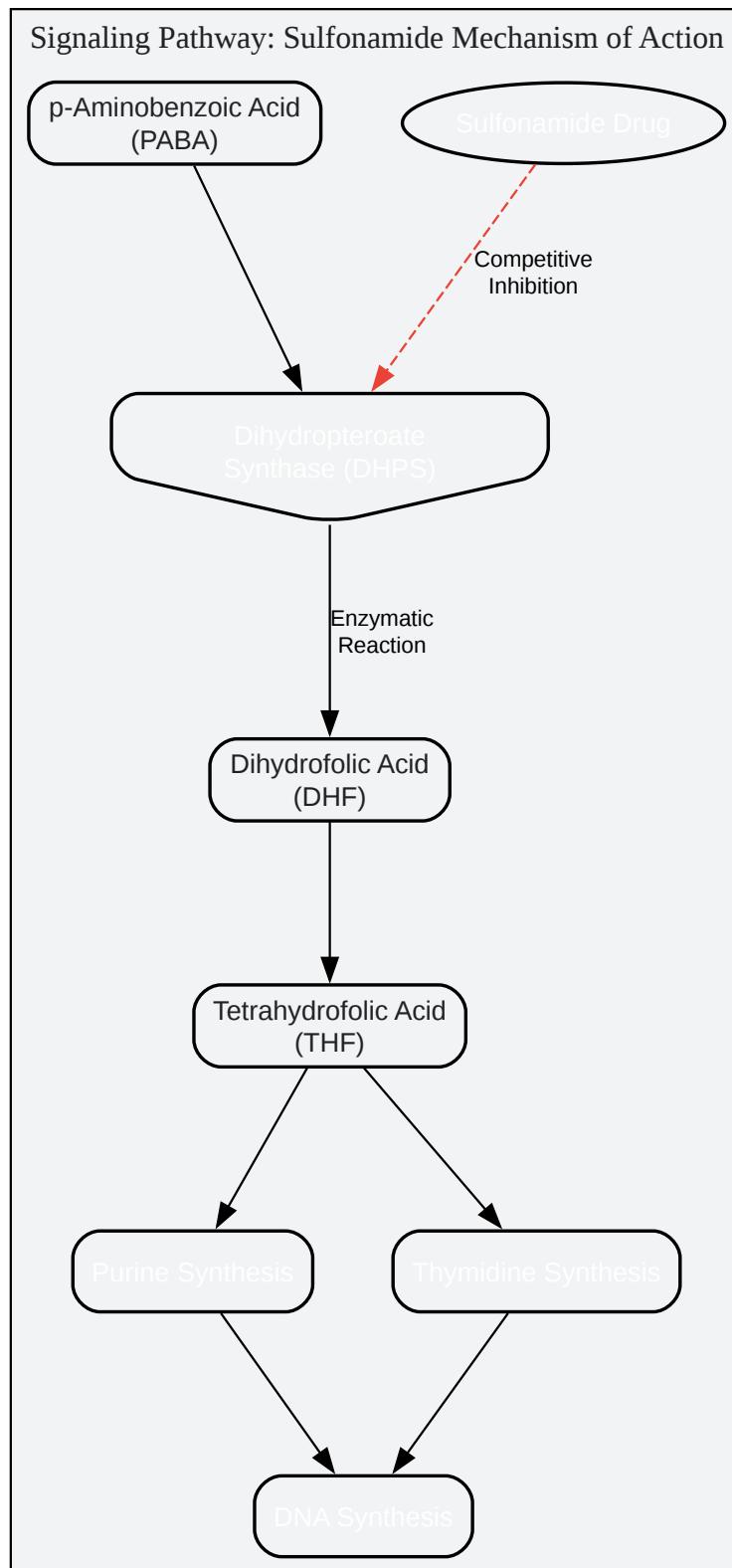
Sulfonamide drugs are a class of antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria. The general workflow for the synthesis of a sulfonamide derivative from a benzenesulfonamide is depicted below.



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Caption: General workflow for the synthesis of N-substituted sulfonamides.

The underlying mechanism of action for sulfonamide antibiotics involves the disruption of the folate synthesis pathway in bacteria.



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Caption: Mechanism of action of sulfonamide antibiotics.

Synthesis of Celecoxib (COX-2 Inhibitor)

2-Chlorobenzenesulfonamide is a key precursor for the synthesis of celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. The synthesis involves the reaction of a substituted phenylhydrazine, which can be derived from **2-chlorobenzenesulfonamide**, with a diketone.

Synthesis of Benzothiadiazine Derivatives

Benzothiadiazine derivatives are a class of compounds with a range of biological activities, including diuretic and antihypertensive effects. 2-aminobenzenesulfonamides, which can be synthesized from **2-chlorobenzenesulfonamide**, are key intermediates in the preparation of these heterocyclic compounds.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and final products using **2-chlorobenzenesulfonamide** or its derivatives.

General Protocol for the Synthesis of N-Aryl-2-chlorobenzenesulfonamide

This protocol describes a general method for the acylation of an aromatic amine with 2-chlorobenzenesulfonyl chloride, a close derivative of **2-chlorobenzenesulfonamide**.

Materials:

- 2-Chlorobenzenesulfonyl chloride (1.0 eq)
- Aromatic amine (1.0 eq)
- Pyridine (1.5 eq)
- Dichloromethane (DCM), anhydrous

- Hydrochloric acid (1 M)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- Dissolve the aromatic amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add pyridine (1.5 eq) to the stirred solution.
- In a separate flask, dissolve 2-chlorobzenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
- Add the 2-chlorobzenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
- Characterize the purified product by NMR, mass spectrometry, and melting point analysis.

Synthetic Scheme for Celecoxib from a Sulfonamide Precursor

The synthesis of celecoxib involves the condensation of a substituted phenylhydrazine with a diketone. The required 4-hydrazinobenzenesulfonamide hydrochloride can be prepared from a sulfonamide precursor.

Step 1: Diazotization of Sulfanilamide (a related sulfonamide)

- Suspend sulfanilamide in a mixture of concentrated hydrochloric acid and water.
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

Step 2: Reduction to 4-Hydrazinobenzenesulfonamide Hydrochloride

- In a separate flask, prepare a solution of sodium sulfite and sodium hydroxide in water and cool it to below 10 °C.
- Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.
- After the addition is complete, heat the mixture to 60-70 °C for 30 minutes.
- Cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.
- Filter the solid, wash with cold water, and dry to obtain 4-hydrazinobenzenesulfonamide hydrochloride.

Step 3: Condensation to form Celecoxib

- Reflux a mixture of 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) and 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol for several hours.
- Monitor the reaction by TLC.

- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield celecoxib.

Conclusion

2-Chlorobenzenesulfonamide is a cornerstone building block for medicinal chemists and drug development professionals. Its commercial availability and versatile reactivity enable the synthesis of a wide array of bioactive molecules, including essential medicines like sulfonamide antibiotics and COX-2 inhibitors. The provided technical information and experimental protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

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References

- 1. chemimpex.com [chemimpex.com]
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